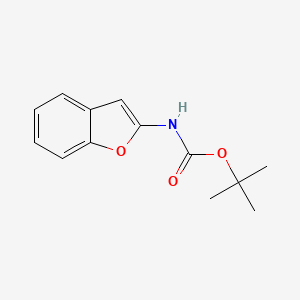

tert-Butyl benzofuran-2-ylcarbamate

CAS No.: 1629535-19-8

Cat. No.: VC5426189

Molecular Formula: C13H15NO3

Molecular Weight: 233.267

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1629535-19-8 |

|---|---|

| Molecular Formula | C13H15NO3 |

| Molecular Weight | 233.267 |

| IUPAC Name | tert-butyl N-(1-benzofuran-2-yl)carbamate |

| Standard InChI | InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)14-11-8-9-6-4-5-7-10(9)16-11/h4-8H,1-3H3,(H,14,15) |

| Standard InChI Key | AKWKOAIDKNPCSS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2O1 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

tert-Butyl benzofuran-2-ylcarbamate consists of a benzofuran ring (a fused benzene and furan system) substituted at the 2-position with a tert-butoxycarbonyl (Boc) group. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 233.26 g/mol | |

| Boiling Point | 295.0 \pm 13.0 \, ^\circ\text{C} | |

| Density | ||

| pKa | ||

| IUPAC Name | tert-butyl N-(1-benzofuran-2-yl)carbamate |

The Boc group enhances steric hindrance and stability, making the compound resistant to hydrolysis under basic conditions .

Spectroscopic Data

-

NMR: The -NMR spectrum shows characteristic peaks for the benzofuran aromatic protons (δ 6.8–7.6 ppm) and tert-butyl singlet (δ 1.3 ppm) .

-

IR: Stretching vibrations at 1700–1750 cm (C=O) and 1250–1300 cm (C-O) confirm the carbamate group .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common method involves the reaction of benzofuran-2-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base:

Optimized Conditions:

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency. Key steps include:

-

Amination: Introduction of the amine group at the 2-position of benzofuran.

-

Boc Protection: Reaction with Boc anhydride under controlled pH .

-

Purification: Crystallization using isopropyl ether or column chromatography .

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in polar aprotic solvents (e.g., THF, DMF) and moderately soluble in ethanol .

-

Stability: Stable at room temperature but degrades under strong acids or bases via carbamate hydrolysis .

Thermal Behavior

-

Thermogravimetric Analysis (TGA): Decomposition begins at 250°C, with complete degradation by 300°C .

-

Differential Scanning Calorimetry (DSC): Melting point observed at 120–125°C .

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

The compound’s sp-hybridized carbamate group serves as a "molecular glue" in FBDD, enabling:

Prodrug Development

The Boc group acts as a protecting moiety, enabling controlled release of active amines in vivo .

Structure-Activity Relationship (SAR)

Critical substituents influencing activity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume